

JNJ-42226314 stability and storage conditions

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Compound of Interest

Compound Name: JNJ-42226314

Cat. No.: B3013566

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Technical Support Center: JNJ-42226314

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **JNJ-42226314**, a potent and reversible monoacylglycerol lipase (MAGL) inhibitor.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for **JNJ-42226314** powder?

JNJ-42226314 powder is stable for extended periods when stored under the proper conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years. For shorter durations, storage at 4°C is acceptable for up to 2 years.

2. How should I store **JNJ-42226314** once it is dissolved in a solvent?

Stock solutions of **JNJ-42226314** should be stored at -80°C for up to 1-2 years.^{[1][2]} Some suppliers also indicate stability for 1 month at -20°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

3. What is the recommended solvent for preparing stock solutions of **JNJ-42226314**?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of **JNJ-42226314**.^{[3][4]} It is soluble in DMSO at concentrations up to 250 mg/mL.^[5] For optimal solubility, using fresh, moisture-free DMSO is advised.

4. Is **JNJ-42226314** soluble in aqueous solutions?

JNJ-42226314 is practically insoluble in water.^[4] Therefore, for experiments in aqueous media, it is necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer or cell culture medium.

5. Is **JNJ-42226314** sensitive to light?

While specific data on the light sensitivity of **JNJ-42226314** is not readily available, it is a general good laboratory practice to store all chemical compounds, including **JNJ-42226314**, in light-protected containers, such as amber vials, and to avoid unnecessary exposure to direct light.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Difficulty Dissolving the Powder	Insufficient mixing or low temperature.	To aid dissolution, sonication is recommended.[3] Gentle warming of the solution can also be effective.
Precipitation in Stock Solution	Improper storage or solvent evaporation.	Ensure the storage container is sealed tightly to prevent solvent evaporation. If precipitation occurs, try warming the solution and vortexing to redissolve the compound. Always inspect the solution for clarity before use.
Precipitation in Aqueous Working Solution	Exceeding the solubility limit in the final aqueous medium.	The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be kept as low as possible. Perform pilot experiments to determine the maximum tolerable solvent concentration for your specific cell line or assay system.
Inconsistent Experimental Results	Degradation of the compound due to improper storage or handling.	Always use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Ensure the compound is fully dissolved before use.

Stability and Storage Conditions Summary

Form	Storage Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent (e.g., DMSO)	-80°C	1-2 years[1][2]
-20°C	1 month - 1 year[1]	

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

- **Weighing:** Accurately weigh the required amount of **JNJ-42226314** powder (Molecular Weight: 489.56 g/mol). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.8956 mg of the compound.
- **Dissolving:** Add the weighed powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity, anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.8956 mg of powder.
- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -80°C.

Preparation of an In Vivo Formulation (Example)

For intraperitoneal (i.p.) administration in rodents, a common formulation involves a multi-solvent system to ensure solubility and bioavailability.

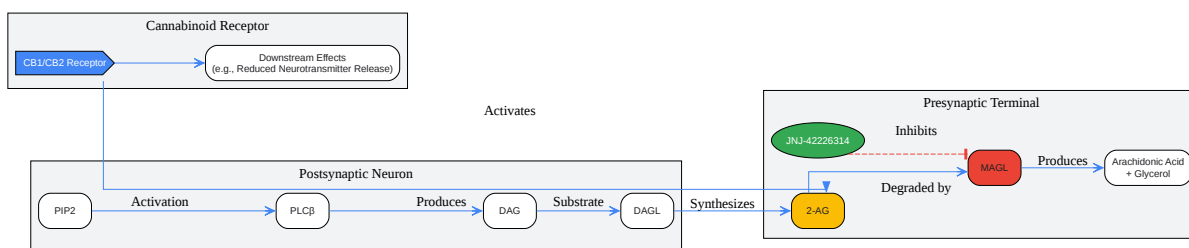
- **Initial Dissolution:** Prepare a concentrated stock solution of **JNJ-42226314** in DMSO (e.g., 62.5 mg/mL).[2]
- **Vehicle Preparation:** Prepare the final vehicle by mixing the components in the following order and ratios:

- 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% saline[5]
- Final Formulation: Add the **JNJ-42226314** DMSO stock solution to the prepared vehicle to achieve the desired final concentration for injection. Ensure the final solution is clear and homogenous before administration. It is recommended to prepare this formulation fresh on the day of use.

Visualizations

JNJ-42226314 Mechanism of Action

JNJ-42226314 is a reversible inhibitor of monoacylglycerol lipase (MAGL).[6] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[6] By inhibiting MAGL, **JNJ-42226314** leads to an increase in the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).

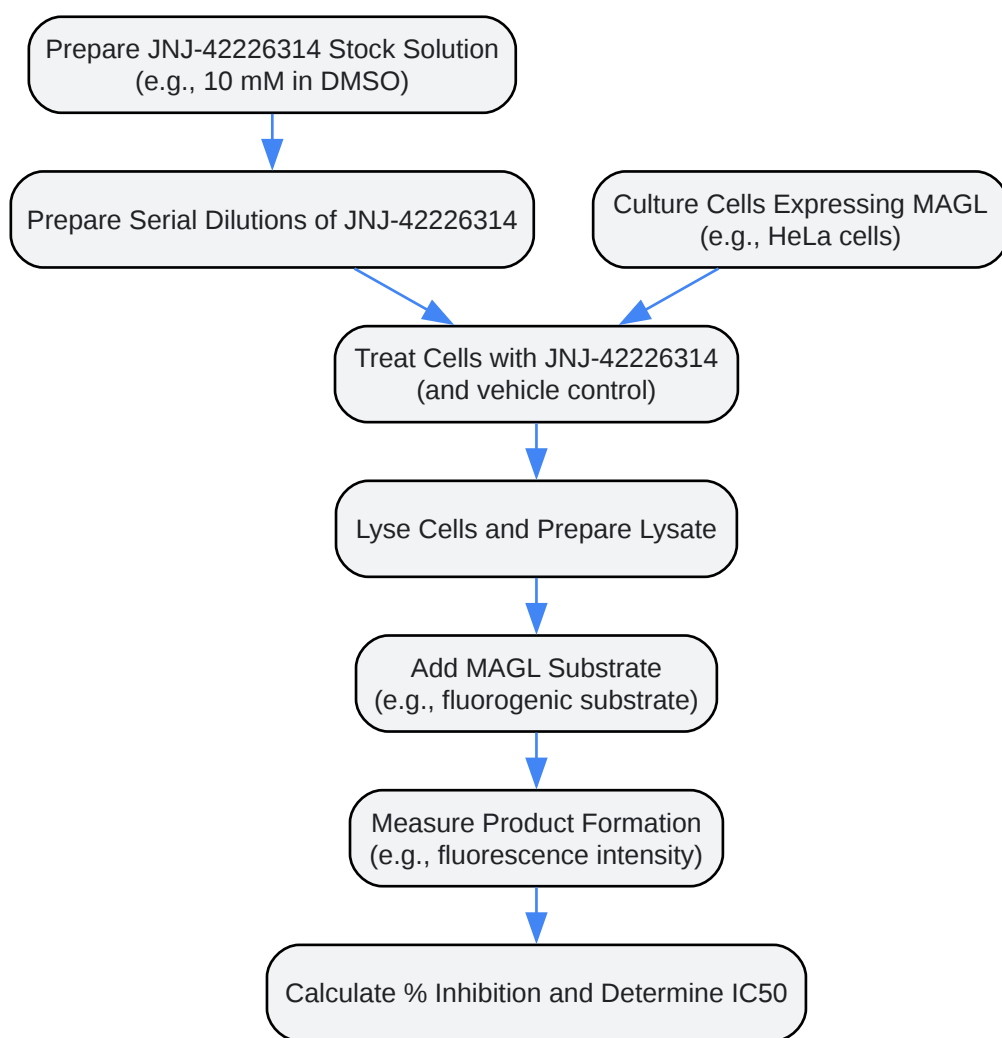


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Caption: Signaling pathway of 2-AG and the inhibitory action of **JNJ-42226314** on MAGL.

Experimental Workflow for In Vitro MAGL Inhibition Assay

This workflow outlines the general steps for assessing the inhibitory activity of **JNJ-42226314** on MAGL in a cell-based assay.



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Caption: General workflow for an in vitro MAGL inhibition assay using **JNJ-42226314**.

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